molecular formula C12H11NO4 B2504386 2,6-Dimethoxyquinoline-3-carboxylic acid CAS No. 929343-44-2

2,6-Dimethoxyquinoline-3-carboxylic acid

Cat. No.: B2504386
CAS No.: 929343-44-2
M. Wt: 233.223
InChI Key: FFTCIMLEPMNIKC-UHFFFAOYSA-N
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Description

2,6-Dimethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO4. It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 2 and 6 positions and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with methoxy substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2,6-Dimethoxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-8-3-4-10-7(5-8)6-9(12(14)15)11(13-10)17-2/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTCIMLEPMNIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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